4-(Diethoxymethyl)phenylmagnesium bromide
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Overview
Description
4-(Diethoxymethyl)phenylmagnesium bromide, 1.0 M in THF, is an organomagnesium reagent . It is mainly used in Grignard reactions . The molecular formula is C11H15BrMgO2 and the molecular weight is 283.44 g/mol .
Molecular Structure Analysis
The empirical formula of this compound is C11H15BrMgO2 . Unfortunately, the specific molecular structure analysis is not provided in the retrieved sources.Chemical Reactions Analysis
This compound can be used as a substrate in the sp3C-H arylation of tetrahydroisoquinolines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .Physical and Chemical Properties Analysis
This compound is a solution with a concentration of 1.0 M in THF . The density is 1.013 g/mL at 25 °C .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Diethoxymethyl)phenylmagnesium bromide is the sp3 C-H bond in tetrahydroisoquinolines . This compound acts as a substrate in the arylation of these bonds .
Mode of Action
This compound interacts with its targets through a process known as sp3 C-H arylation . This is a type of chemical reaction where an aryl group is introduced into the molecule, specifically at the sp3 carbon-hydrogen bond .
Biochemical Pathways
The compound affects the arylation pathway . The downstream effects of this pathway involve the transformation of the tetrahydroisoquinoline structure, which can lead to the synthesis of various complex organic compounds .
Result of Action
The result of the action of this compound is the arylation of the sp3 C-H bond in tetrahydroisoquinolines . This can lead to the formation of new organic compounds with potential applications in various fields such as pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature, the presence of other reagents, and the solvent used. For instance, this compound is typically used in a solution of 1 M in THF (Tetrahydrofuran), which can affect its reactivity .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a substrate in the sp3 C-H arylation of tetrahydroisoquinolines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known to participate in the sp3 C-H arylation of tetrahydroisoquinolines , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.
Properties
IUPAC Name |
magnesium;diethoxymethylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h6-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPYDGZHTNPXBM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133292-05-4 |
Source
|
Record name | 4-(BENZALDEHYDE DIETHYLACETAL)MAGNESIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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